1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one
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Overview
Description
1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one involves several steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-3,4-dihydro-2H-chromen-3-amine.
Reaction with Propylamine: The chromen derivative is then reacted with propylamine under controlled conditions to form the intermediate product.
Cyclization: The intermediate undergoes cyclization with pyrrolidin-2-one to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides, forming substituted derivatives
Scientific Research Applications
1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one can be compared with other chromen derivatives:
Similar Compounds: Compounds like 3,4-dihydro-2H-chromen-2-one and its derivatives share structural similarities.
Uniqueness: The presence of the pyrrolidin-2-one moiety and the specific substitution pattern make it unique, providing distinct biological and chemical properties
Properties
IUPAC Name |
1-[3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-6-2-5-13-11-14(12-22-17(13)15)18-8-4-10-19-9-3-7-16(19)20/h2,5-6,14,18H,3-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVSUXENDBPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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